2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of trifluoromethanesulfonate (triflate) groups, which are a common moiety in various organic synthesis reactions due to their ability to act as leaving groups or to stabilize reactive intermediates. For instance, the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate involves the reaction of triphenylphosphane with 2,2,2-trifluoroethyl triflate . Similarly, the preparation of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is achieved by reacting the sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds containing triflate groups is characterized by the presence of the trifluoromethanesulfonate moiety, which can influence the physical and chemical properties of the molecule. For example, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate has been used as a precursor for generating diphenylvinylsulfonium triflate, which is a reagent for synthesizing heterocycles . The molecular structure of such compounds is often determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Triflate-containing compounds participate in a variety of chemical reactions. The Wittig olefination reaction described in paper involves the formation of 3,3,3-trifluoropropenylidene compounds from aromatic aldehydes. Additionally, the TFOP/TFA system mentioned in paper is capable of intermolecular dehydration to produce benzophenones. These reactions highlight the versatility of triflate compounds in organic synthesis, which could be relevant to the chemical reactions of "2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate".
Physical and Chemical Properties Analysis
The physical properties of triflate compounds can vary widely. For example, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate is described as a grey to tan amorphous solid with a melting point range and solubility profile that depends on the solvent used . These properties are important for handling and storage considerations, as well as for predicting the behavior of the compound in different environments. The chemical properties, such as reactivity and stability, are influenced by the presence of the triflate group and the overall molecular structure.
Scientific Research Applications
Novel Base-Sensitive Amino-Protecting Group
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate has been utilized in the development of a novel base-sensitive amino-protecting group. This group, known as the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function, is significant in the preparation of DNA-binding polyamides. Pyrrole–imidazole polyamides were synthesized using Tsc-protected amino acids, demonstrating the utility of this compound in complex biochemical syntheses (Choi et al., 2003).
Polymerization Processes
The compound has been applied in cationic ring-opening polymerization processes. A study detailed the preparation of a new polypeptide derivative, poly(N-ethoxycarbonyl-L-valine), through the polymerization of an oxazolone compound using methyl trifluoromethanesulfonate. This process highlights the compound's role in facilitating polymerization in various solvents (Miyamoto et al., 1997).
Alternative to Fmoc in Liquid Phase Chemistry
Another significant application is as an alternative to the Fmoc group in liquid phase chemistry. The 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) derivative of this compound has shown utility in simplifying the work-up process in synthetic chemistry, offering a viable substitute for Fmoc with enhanced ease of removal (Maier & Podlech, 2004).
High-Performance Liquid Chromatography
In the field of high-performance liquid chromatography (HPLC), this compound has been used in the preparation of carboxylic acid derivatives for spectrophotometric detection. Its use enhances the efficiency of derivatization procedures and facilitates the determination of carboxylic acids in complex samples (Yasaka et al., 1990).
Catalyst in Organic Syntheses
It also serves as a catalyst in various organic syntheses. For instance, scandium trifluoromethanesulfonate, a derivative of this compound, has been used as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides. This application underlines its versatility and effectiveness in facilitating complex chemical reactions (Ishihara et al., 1996).
properties
IUPAC Name |
ethyl 4,6-diphenylpyrylium-2-carboxylate;trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3.CHF3O3S/c1-2-22-20(21)19-14-17(15-9-5-3-6-10-15)13-18(23-19)16-11-7-4-8-12-16;2-1(3,4)8(5,6)7/h3-14H,2H2,1H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKMWORCAQVUCI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000135 | |
Record name | 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-4,6-diphenylpyranium trifluoromethanesulfonate | |
CAS RN |
78904-85-5 | |
Record name | 2-(Ethoxycarbonyl)-4,6-diphenylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78904-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.